4,5,6,7-tetrahydro-2H-indazol-3-amine
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Overview
Description
4,5,6,7-tetrahydro-2H-indazol-3-amine is a derivative of indazole and contains an amine group . It has potential applications in medicinal and pharmaceutical research, as it has been studied for its potential therapeutic properties in various diseases such as cancer and neurological disorders .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-2H-indazol-3-amine involves several steps. For instance, a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride and subsequent nucleophilic substitution of the bromine atom in compound 5 with azide by the action of sodium azide in an acetone–water mixture led to 7-azido derivative .Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydro-2H-indazol-3-amine is represented by the InChI code:1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10)
. This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms. Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-tetrahydro-2H-indazol-3-amine are complex and can vary depending on the conditions and reagents used. For example, the reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles .Physical And Chemical Properties Analysis
4,5,6,7-tetrahydro-2H-indazol-3-amine has a molecular weight of 137.18 . The compound is also available in oil form .Scientific Research Applications
- Researchers have explored derivatives of 4,5,6,7-tetrahydro-2H-indazol-3-amine as potential anti-inflammatory agents. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited high anti-inflammatory activity with minimal ulcerogenic potential .
- 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) has been investigated for its effects on cell cycle progression. It arrested activated T cells from the G1 to the S phase without affecting CD25 expression or interleukin-2 (IL-2) production .
Anti-Inflammatory Agents
Cell Cycle Modulation
Drug Scaffold Design
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that the compound likely interacts with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives, it is likely that the compound impacts multiple pathways, potentially including those involved in inflammation, microbial growth, hiv replication, cancer cell proliferation, glucose metabolism, protozoal infection, blood pressure regulation, and more .
Result of Action
Based on the known activities of similar indazole derivatives, it can be inferred that the compound may exert a variety of effects at the molecular and cellular levels, potentially including modulation of protein function, alteration of cellular signaling pathways, inhibition of microbial growth, suppression of inflammatory responses, and more .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-tetrahydro-2H-indazol-3-amine involves the condensation of 2-aminobenzaldehyde with cyclohexanone followed by reduction and cyclization.", "Starting Materials": [ "2-aminobenzaldehyde", "cyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of acetic acid to form 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde.", "Step 2: Reduction of 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde with sodium borohydride in ethanol to form 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde.", "Step 3: Cyclization of 4,5,6,7-tetrahydro-2H-indazole-3-carboxaldehyde with sodium hydroxide in ethanol to form 4,5,6,7-tetrahydro-2H-indazol-3-amine." ] } | |
CAS RN |
41832-27-3 |
Product Name |
4,5,6,7-tetrahydro-2H-indazol-3-amine |
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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